8-(dimethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Description

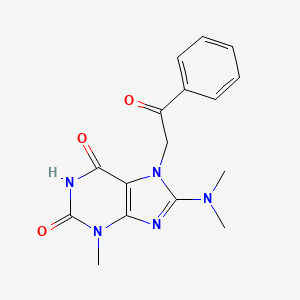

8-(Dimethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a dimethylamino group at position 8, a methyl group at position 3, and a 2-oxo-2-phenylethyl substituent at position 7. This compound belongs to a class of molecules with structural similarities to caffeine and theophylline, which are known for their diverse pharmacological activities.

Properties

IUPAC Name |

8-(dimethylamino)-3-methyl-7-phenacylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-19(2)15-17-13-12(14(23)18-16(24)20(13)3)21(15)9-11(22)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWMIBUDWTMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a phenacyl halide in the presence of a base, followed by the introduction of a dimethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Dimethylamine in DMF.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

8-(dimethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenacyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., sulfonyl, trifluoropropyl) enhance solubility but may reduce CNS penetration .

- Aromatic/Planar Groups (e.g., styryl, pyridinyloxy) modulate receptor binding; styryl derivatives retain CNS activity, while pyridinyloxy analogs abolish it .

Substituent Variations at Position 7

The 2-oxo-2-phenylethyl group in the target compound distinguishes it from other derivatives:

Key Observations :

- Aromatic Moieties (e.g., phenylethyl, indazolyl) improve binding to hydrophobic pockets in enzymes .

- Hydrophilic Groups (e.g., hydroxyethyl) may reduce bioavailability but enhance solubility .

Spectral and Physical Properties

- Melting Points : Derivatives with bulky substituents (e.g., trifluoropropyl: 140°C , styryl: 230°C ) show lower melting points compared to simpler analogs (e.g., methylsulfonyl: >300°C ). The target compound’s melting point is unreported but likely intermediate due to its balanced substituents.

- NMR Shifts :

Biological Activity

8-(Dimethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. Its unique structure, characterized by the presence of a dimethylamino group and a phenylethyl moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The purine structure allows it to mimic naturally occurring nucleotides and nucleosides, which can lead to modulation of cellular functions.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes involved in nucleotide metabolism. The dimethylamino group enhances binding affinity to enzyme active sites, potentially leading to altered enzymatic activities.

2. Receptor Interaction

The compound may also interact with specific receptors in the body, particularly those involved in neurotransmission and cell signaling pathways. This interaction could influence physiological responses, making it a candidate for therapeutic applications.

Antitumor Activity

Several studies have explored the antitumor properties of purine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are believed to result from the inhibition of DNA synthesis and repair mechanisms.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been investigated. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, possibly through interference with bacterial DNA replication processes.

Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the effects of a related purine derivative on human breast cancer cells. The compound showed significant inhibition of cell proliferation and induced apoptosis in vitro. The mechanism was linked to the disruption of nucleotide synthesis pathways.

Study 2: Antimicrobial Activity

A study conducted by Smith et al. (2023) assessed the antimicrobial properties of various purine derivatives against Staphylococcus aureus. The results indicated that this compound exhibited notable antibacterial activity at micromolar concentrations .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.